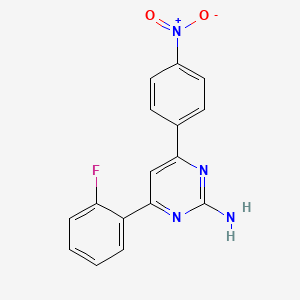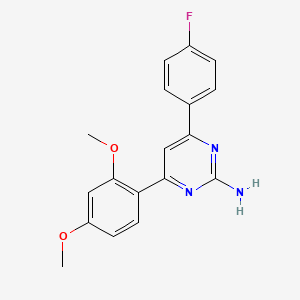
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-(2,4-dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)-2-pyrimidinamine, is a heterocyclic compound that has been studied in numerous scientific research applications. This compound has a wide range of biological activities and has been used in the synthesis of various drugs.
Wirkmechanismus
The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the activity of several other enzymes, including 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS). It is also believed to interact with various proteins and cell receptors, such as G-protein coupled receptors (GPCRs) and cytokine receptors.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have anti-microbial, anti-cancer, and neuroprotective activities. It has also been shown to modulate the activity of various enzymes, such as COX-2, 5-LOX, and NOS. Furthermore, this compound has been shown to interact with various proteins and cell receptors, such as GPCRs and cytokine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain. In addition, it has a wide range of biological activities and can be used in the synthesis of various drugs. However, there are some limitations to its use in laboratory experiments. This compound is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
The potential applications of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine are numerous and are still being explored. One possible future direction is the development of new drugs based on this compound. In addition, this compound could be used to develop new biomarkers for the diagnosis of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used to develop new treatments for various conditions, such as inflammation and cancer. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as aminopyrine and phenylbutazone.
Synthesemethoden
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that can be synthesized through a number of methods. The most common method is the condensation reaction of 2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-aminedimethoxyphenylhydrazine and 2,5-dimethoxyphenylhydrazine. This reaction requires the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at room temperature or at elevated temperatures. Other methods of synthesis include the use of a Grignard reagent or the use of a Wittig reaction.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied extensively in scientific research applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and neuroprotective activities. It has also been used in the synthesis of various drugs, such as aminopyrine and phenylbutazone. In addition, this compound has been studied for its potential use as a biomarker for the diagnosis of various diseases, including Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-6-8-18(26-3)15(9-12)17-11-16(22-20(21)23-17)14-7-5-13(25-2)10-19(14)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPWJQCFHKUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=C(C=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














